3-(Cyclohexylsulfanyl)pyrrolidine
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Overview
Description
3-(Cyclohexylsulfanyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a cyclohexylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexylsulfanyl)pyrrolidine typically involves the reaction of pyrrolidine with cyclohexylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclohexylsulfanyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the cyclohexylsulfanyl group, yielding pyrrolidine.
Substitution: The cyclohexylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Cyclohexylsulfoxide or cyclohexylsulfone derivatives.
Reduction: Pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Cyclohexylsulfanyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylsulfanyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The cyclohexylsulfanyl group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Pyrrolidine: The parent compound without the cyclohexylsulfanyl group.
Cyclohexylamine: A similar compound where the pyrrolidine ring is replaced with an amine group.
Thiomorpholine: A sulfur-containing heterocycle similar to pyrrolidine.
Uniqueness: 3-(Cyclohexylsulfanyl)pyrrolidine is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H19NS |
---|---|
Molecular Weight |
185.33 g/mol |
IUPAC Name |
3-cyclohexylsulfanylpyrrolidine |
InChI |
InChI=1S/C10H19NS/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h9-11H,1-8H2 |
InChI Key |
ZTYLDSHYNILVBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2CCNC2 |
Origin of Product |
United States |
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